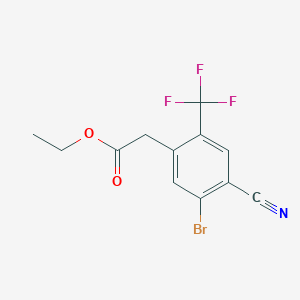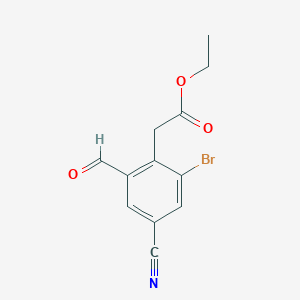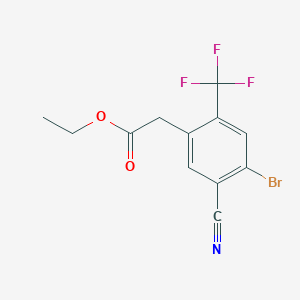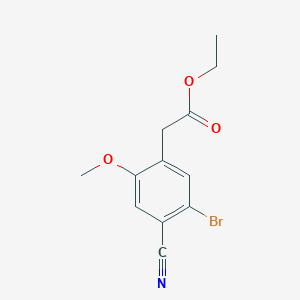
Ethyl 5-bromo-4-cyano-2-(trifluoromethyl)phenylacetate
Vue d'ensemble
Description
Ethyl 5-bromo-4-cyano-2-(trifluoromethyl)phenylacetate (EBCTP) is a synthetic compound that has been used for a variety of scientific applications. It is a compound of bromine, cyanide, and trifluoromethyl groups, which makes it a highly reactive and versatile molecule. EBCTP is used in a variety of scientific research applications, including organic synthesis, drug discovery, and biochemical studies.
Applications De Recherche Scientifique
Ethyl 5-bromo-4-cyano-2-(trifluoromethyl)phenylacetate has been used in a variety of scientific research applications. It has been used in organic synthesis as a reagent for the synthesis of various organic compounds. It has also been used in drug discovery as a tool for identifying and synthesizing novel drugs. In addition, Ethyl 5-bromo-4-cyano-2-(trifluoromethyl)phenylacetate has been used in biochemical studies to study the structure and function of proteins, enzymes, and other biomolecules.
Mécanisme D'action
The mechanism of action of Ethyl 5-bromo-4-cyano-2-(trifluoromethyl)phenylacetate is not fully understood. However, it is known that Ethyl 5-bromo-4-cyano-2-(trifluoromethyl)phenylacetate acts as an electrophile, meaning that it can react with nucleophiles such as amines, carboxylic acids, and thiols. This reaction occurs through the formation of a covalent bond between the electrophile and the nucleophile. This covalent bond can then be further modified by other reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of Ethyl 5-bromo-4-cyano-2-(trifluoromethyl)phenylacetate are not fully understood. However, it is known that Ethyl 5-bromo-4-cyano-2-(trifluoromethyl)phenylacetate can interact with proteins and enzymes in the body. This interaction can lead to changes in the structure and function of proteins and enzymes, which can affect the biochemical and physiological processes in the body.
Avantages Et Limitations Des Expériences En Laboratoire
The use of Ethyl 5-bromo-4-cyano-2-(trifluoromethyl)phenylacetate in lab experiments has several advantages. It is a highly reactive compound, which makes it ideal for use in organic synthesis. In addition, it is relatively inexpensive and easy to obtain. However, there are some limitations to the use of Ethyl 5-bromo-4-cyano-2-(trifluoromethyl)phenylacetate in lab experiments. It is a highly toxic compound and should be handled with care. In addition, it is sensitive to air and light and should be stored in a dark, airtight container.
Orientations Futures
The potential future directions for Ethyl 5-bromo-4-cyano-2-(trifluoromethyl)phenylacetate are numerous. One potential direction is the use of Ethyl 5-bromo-4-cyano-2-(trifluoromethyl)phenylacetate in drug discovery. Ethyl 5-bromo-4-cyano-2-(trifluoromethyl)phenylacetate could be used to synthesize novel drugs with improved efficacy and fewer side effects. In addition, Ethyl 5-bromo-4-cyano-2-(trifluoromethyl)phenylacetate could be used to study the structure and function of proteins and enzymes, which could lead to a better understanding of diseases and the development of new treatments. Finally, Ethyl 5-bromo-4-cyano-2-(trifluoromethyl)phenylacetate could be used in the synthesis of organic compounds, which could lead to the development of new materials with improved properties.
Propriétés
IUPAC Name |
ethyl 2-[5-bromo-4-cyano-2-(trifluoromethyl)phenyl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrF3NO2/c1-2-19-11(18)5-7-4-10(13)8(6-17)3-9(7)12(14,15)16/h3-4H,2,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JICURKJAPWSALA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC(=C(C=C1C(F)(F)F)C#N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-bromo-4-cyano-2-(trifluoromethyl)phenylacetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![6-Bromo-4,8-dichloro[1]benzofuro[3,2-d]pyrimidine](/img/structure/B1413985.png)
![2-hydroxy-3-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B1413986.png)
![Pyrazolo[1,5-a][1,3,5]triazin-4(3H)-one](/img/structure/B1413987.png)





